molecular formula C11H16N2 B1269473 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine CAS No. 797807-54-6

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine

Cat. No. B1269473
CAS RN: 797807-54-6
M. Wt: 176.26 g/mol
InChI Key: YWWOJPNCKNCDOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves multi-step reactions, including aluminum hydride reduction of cyano-tetrahydroisoquinolines or reductive amination processes involving Schiff's bases and subsequent chemical modifications to introduce various functional groups. For example, Beaumont et al. (1983) developed an improved synthesis method using aluminum hydride reduction, highlighting the compound's synthetic accessibility and potential for further modification (Beaumont, Waigh, Sunbhanich, & Nott, 1983).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by a cyclic amine core, often analyzed using NMR and pKa measurements to investigate their protonation behavior and structural characteristics at physiological pH. Beaumont et al. (1983) have shown that such compounds are substantially monoprotonated on the exocyclic nitrogen at physiological pH, indicating specific structural features essential for their biological activity (Beaumont et al., 1983).

Chemical Reactions and Properties

The chemical reactions involving tetrahydroquinoline derivatives can include interactions with adrenoceptors, highlighting their potential in medicinal chemistry. For instance, the synthesis and reactions of these compounds, as studied by Beaumont et al. (1983), demonstrate their weak partial agonist activity at beta adrenoceptors, suggesting a similarity to phenylethanolamines but with distinct binding characteristics due to the tetrahydroquinoline structure (Beaumont et al., 1983).

Physical Properties Analysis

The physical properties of tetrahydroquinoline derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's applicability in various scientific and industrial fields, although specific data on 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine's physical properties are limited in the literature.

Chemical Properties Analysis

Chemical properties, including reactivity with different chemical agents, stability under various conditions, and interactions with biological molecules, are essential for understanding the compound's potential applications. The studies by Beaumont et al. (1983) and others highlight the compound's reactivity, particularly its interactions with adrenoceptors and the potential for further chemical modifications to explore new biological activities (Beaumont et al., 1983).

Scientific Research Applications

Antimicrobial Activities

  • Synthesized derivatives of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Organic Synthesis and Reactions

  • This compound has been used in reactions with allyl trimethylsilanes to produce tetrahydroquinolines, showcasing its utility in organic synthesis (Katritzky, Cui, & Long, 1999).

Catalysis and Water Oxidation

Neuroprotective Effects

  • 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine has demonstrated neuroprotective effects against various neurotoxins, suggesting potential therapeutic applications in neurodegenerative diseases (Kotake et al., 2005).

Enzyme Activity and Aging

  • This compound's synthesis enzyme activity in the brain has been linked with aging, particularly in areas affected by Parkinson's disease (Absi et al., 2002).

Transfer Hydrogenation Reactions

  • The compound has been used in the synthesis of N-heterocyclic ruthenium(II) complexes, showing high efficacy in transfer hydrogenation of acetophenone derivatives (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Iso-Pictet-Spengler Reactions

  • It is involved in iso-Pictet-Spengler reactions with α-ketoamides, providing access to underexplored indole core structures, important in medicinal chemistry (Schönherr & Leighton, 2012).

GC-MS Analysis and Antibacterial Activity

  • GC-MS analysis of this compound from certain plant species shows its potential in natural product research and its antibacterial properties (Dumaa et al., 2016).

Antidepressant-like Effects

  • Research indicates its potential as a trace amine receptor modulator with antidepressant-like effects, which could be significant for treatment-resistant depression (Dhir & Kulkarni, 2011).

Parkinsonism-Preventing Activity

  • Derivatives of this compound have shown potential for preventing parkinsonism-like behavior abnormalities, suggesting its therapeutic application in Parkinson's disease (Okuda, Kotake, & Ohta, 2006).

properties

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWOJPNCKNCDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360437
Record name 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine

CAS RN

797807-54-6
Record name 1,2,3,4-Tetrahydro-1-methyl-6-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797807-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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